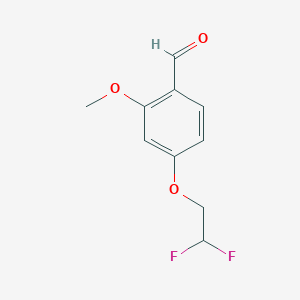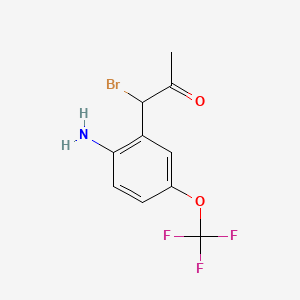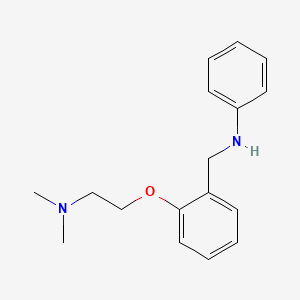
1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone groups
Preparation Methods
The synthesis of 1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting with the preparation of the trifluoromethylthio phenyl precursor. This precursor is then subjected to bromomethylation and chloropropanone formation under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, resulting in the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets through its functional groups. The bromomethyl and trifluoromethylthio groups can participate in various chemical reactions, leading to the modulation of biological pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and the target molecule.
Comparison with Similar Compounds
Similar compounds to 1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-1-one include:
1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one: Differing in the position of the trifluoromethylthio group.
1-Bromo-3,5-bis(trifluoromethyl)benzene: Lacking the chloropropanone group.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent
Properties
Molecular Formula |
C11H9BrClF3OS |
|---|---|
Molecular Weight |
361.61 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-4-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3OS/c12-6-8-5-7(9(17)3-4-13)1-2-10(8)18-11(14,15)16/h1-2,5H,3-4,6H2 |
InChI Key |
WVSOWKCMYNCCIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCl)CBr)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


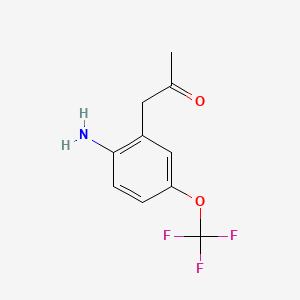
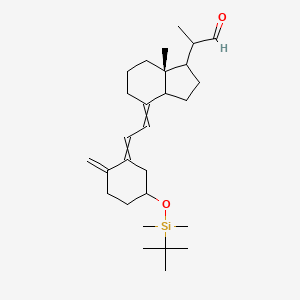
![Methanediamine, 1-(2-nitrophenyl)-N,N'-bis[(2-nitrophenyl)methylene]-](/img/structure/B14063662.png)
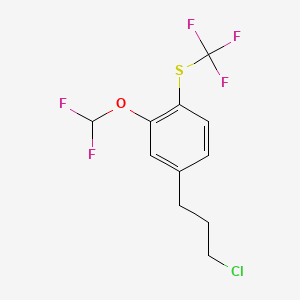
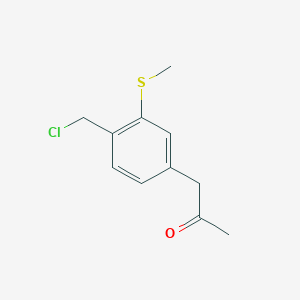
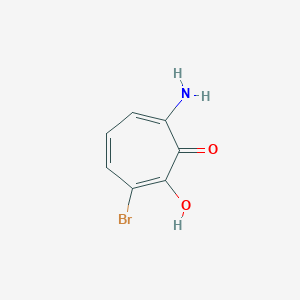
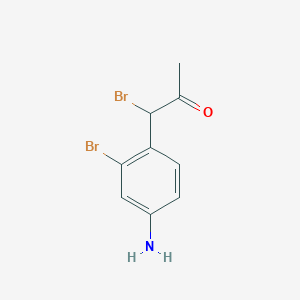
![4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane](/img/structure/B14063691.png)
